molecular formula C16H17NO4S B6565562 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate CAS No. 1021208-53-6

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate

Cat. No.: B6565562
CAS No.: 1021208-53-6
M. Wt: 319.4 g/mol
InChI Key: BPYQNHXHLLRDFR-UHFFFAOYSA-N
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Description

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate typically involves the esterification of 2-methylphenol with 2-(4-methylbenzenesulfonamido)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylphenyl 4-methylbenzenesulfonate
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

2-methylphenyl 2-(4-methylbenzenesulfonamido)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-methylphenyl) 2-[(4-methylphenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(19,20)17-11-16(18)21-15-6-4-3-5-13(15)2/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYQNHXHLLRDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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